molecular formula C27H39Cl2N3O2 B15216795 4-((R)-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride

4-((R)-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride

Cat. No.: B15216795
M. Wt: 508.5 g/mol
InChI Key: LRHXCXCMFZTVGX-PKENUSFYSA-N
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Description

4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, a hydroxyphenyl group, and a benzamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, typically using allyl bromide in the presence of a base.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with diethylamine and a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using specific solvents, catalysts, and reaction temperatures to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and hydroxyphenyl group are crucial for binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride is unique due to its combination of a piperazine ring, hydroxyphenyl group, and benzamide moiety. This combination provides a versatile scaffold for various chemical modifications and biological interactions.

Properties

Molecular Formula

C27H39Cl2N3O2

Molecular Weight

508.5 g/mol

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrochloride

InChI

InChI=1S/C27H37N3O2.2ClH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26-;;/m1../s1

InChI Key

LRHXCXCMFZTVGX-PKENUSFYSA-N

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C.Cl.Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Cl.Cl

Origin of Product

United States

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